

Spectroscopic Profile of 2-Acetyl-3-fluoropyridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Acetyl-3-fluoropyridine

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the spectroscopic data for **2-Acetyl-3-fluoropyridine**. As a molecule of significant interest in medicinal chemistry and synthetic organic chemistry, a thorough understanding of its spectral characteristics is crucial for its identification, purification, and structural elucidation. This document provides predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Acetyl-3-fluoropyridine**. These predictions are derived from established spectroscopic principles and data from analogous compounds, including 2-acetylpyridine and 3-fluoropyridine.

Table 1: Predicted ^1H NMR Data for **2-Acetyl-3-fluoropyridine**

Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Assignment
~ 2.7	d	~4.0 ($^4J_{HF}$)	-COCH ₃
~ 7.4 - 7.5	m	-	H-5
~ 8.2 - 8.3	m	-	H-4
~ 8.5 - 8.6	m	-	H-6

Disclaimer: These are predicted values. Actual experimental results may vary.

Table 2: Predicted ^{13}C NMR Data for **2-Acetyl-3-fluoropyridine**

Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity (due to C-F coupling)	Predicted Coupling Constant (JCF, Hz)	Assignment
~ 26.0	d	~4.0 ($^3J_{CF}$)	-COCH ₃
~ 124.0	d	~4.0 ($^3J_{CF}$)	C-5
~ 140.0	d	~15.0 ($^2J_{CF}$)	C-4
~ 148.0	d	~5.0 ($^4J_{CF}$)	C-6
~ 154.0	d	~10.0 ($^2J_{CF}$)	C-2
~ 160.0	d	~250.0 ($^1J_{CF}$)	C-3
~ 199.0	d	~3.0 ($^3J_{CF}$)	C=O

Disclaimer: These are predicted values. The carbon atom directly bonded to fluorine (C-3) is expected to show a large one-bond coupling constant. The other carbons will exhibit smaller long-range couplings.

Table 3: Predicted Infrared (IR) Absorption Data for **2-Acetyl-3-fluoropyridine**

Predicted Wavenumber (cm ⁻¹)	Bond Vibration
3100 - 3000	Aromatic C-H stretch
~1715	C=O stretch (ketone)
1600 - 1450	Aromatic C=C and C=N stretching
1250 - 1150	C-F stretch

Table 4: Predicted Mass Spectrometry (MS) Data for **2-Acetyl-3-fluoropyridine**

m/z Value	Predicted Fragment
139	[M] ⁺ (Molecular ion)
124	[M - CH ₃] ⁺
96	[M - COCH ₃] ⁺
78	[C ₅ H ₄ N] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **2-Acetyl-3-fluoropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **2-Acetyl-3-fluoropyridine** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.
- **Instrumentation:** A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is utilized.[\[1\]](#)
- **¹H NMR Acquisition:** A one-dimensional proton spectrum is acquired using a standard pulse sequence. Typical parameters include 16-32 scans with a relaxation delay of 1-2 seconds and a spectral width of 12-16 ppm.[\[1\]](#) The spectrum is referenced to the residual solvent peak.

- ¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling. To obtain a good signal-to-noise ratio, 1024-4096 scans are typically co-added with a relaxation delay of 2-5 seconds over a spectral width of 200-240 ppm.[1] The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy

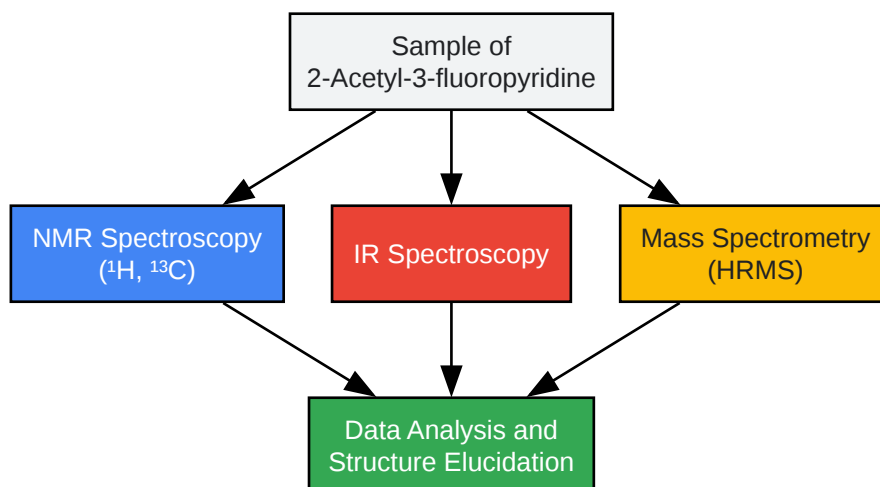
- Sample Preparation: A small amount of solid **2-Acetyl-3-fluoropyridine** is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.[1]
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then brought into firm contact with the crystal, and the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. [1]

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **2-Acetyl-3-fluoropyridine** (approximately 0.1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile. To promote ionization in Electrospray Ionization (ESI), a small amount of formic acid or ammonium acetate may be added.[1]
- Instrumentation: A mass spectrometer equipped with an ESI or Electron Ionization (EI) source is used. For high-resolution mass data, a Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended.
- Data Acquisition: The prepared sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.[1] Data is typically acquired in positive ion mode over a mass range of m/z 50 to 500.[1]

Workflow for Spectroscopic Analysis

The logical flow of experiments for the characterization of a new compound is crucial for an efficient and effective structural elucidation.



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Caption: Spectroscopic analysis workflow for structural determination.

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References

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